molecular formula C13H16F2N6O2 B10960175 4-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide

4-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B10960175
M. Wt: 326.30 g/mol
InChI Key: PZNMTPTYZPQWPJ-UHFFFAOYSA-N
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Description

4-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a pyrazole ring with difluoromethyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the difluoromethylation of pyrazole derivatives, followed by acylation and subsequent amide formation . The reaction conditions often require the use of catalysts and specific reagents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions . These systems can handle large-scale production while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

4-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability . The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with difluoromethyl and methyl substituents, such as:

Uniqueness

4-({2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both difluoromethyl and acylamino groups.

Properties

Molecular Formula

C13H16F2N6O2

Molecular Weight

326.30 g/mol

IUPAC Name

4-[[2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetyl]amino]-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H16F2N6O2/c1-3-20-11(13(16)23)9(5-17-20)18-10(22)6-21-7(2)4-8(19-21)12(14)15/h4-5,12H,3,6H2,1-2H3,(H2,16,23)(H,18,22)

InChI Key

PZNMTPTYZPQWPJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)CN2C(=CC(=N2)C(F)F)C)C(=O)N

Origin of Product

United States

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